

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Dimethylone metabolites

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Compound of Interest

Compound Name: Dimethylone

Cat. No.: B12757972

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Application Note: Quantification of Dimethylone and its Metabolites using LC-MS/MS

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **Dimethylone** and its major metabolites in biological matrices. The established protocol is suitable for researchers in the fields of toxicology, pharmacology, and drug metabolism studies. This method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Introduction

Dimethylone (bk-MDDMA) is a substituted cathinone derivative with stimulant and empathogenic effects.[1] Understanding its metabolic fate is crucial for toxicological assessments and clinical diagnostics. In vitro studies with human liver microsomes have shown that **Dimethylone** is metabolized through several pathways, including N-dealkylation, β -ketone reduction, demethylenation, and hydroxylation.[2][3] This application note provides a detailed protocol for the robust quantification of **Dimethylone** and its key metabolites, enabling accurate pharmacokinetic and metabolic studies.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of **Dimethylone** and its metabolites from plasma or serum samples.

- To 100 μL of plasma/serum sample in a microcentrifuge tube, add 300 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Methylone-d3).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column.

- Column: Agilent ZORBAX Rapid Resolution HD Eclipse Plus C18 (50 \times 2.1 mm, 1.8 μm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL .

- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: 5% to 35% B
 - 6-6.5 min: 35% to 95% B
 - 6.5-7.5 min: Hold at 95% B
 - 7.5-8 min: 95% to 5% B
 - 8-10 min: Hold at 5% B

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- IonSpray Voltage: 3.5 kV.
- Capillary Temperature: 600°C.
- Gas 1 (Nebulizer): 50 psi.
- Gas 2 (Heater): 30 psi.
- Curtain Gas: 50 psi.
- Collision Gas: Nitrogen.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS Parameters for the Quantification of **Dimethylone** and its Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Dimethylone	222.1	72.1	50
N-desmethyl-dimethylone	208.1	160.0	50
β-keto reduced dimethylone	224.1	74.1	50
Demethylenated dimethylone	210.1	89.1	50
Hydroxylated dimethylone	238.1	72.1	50

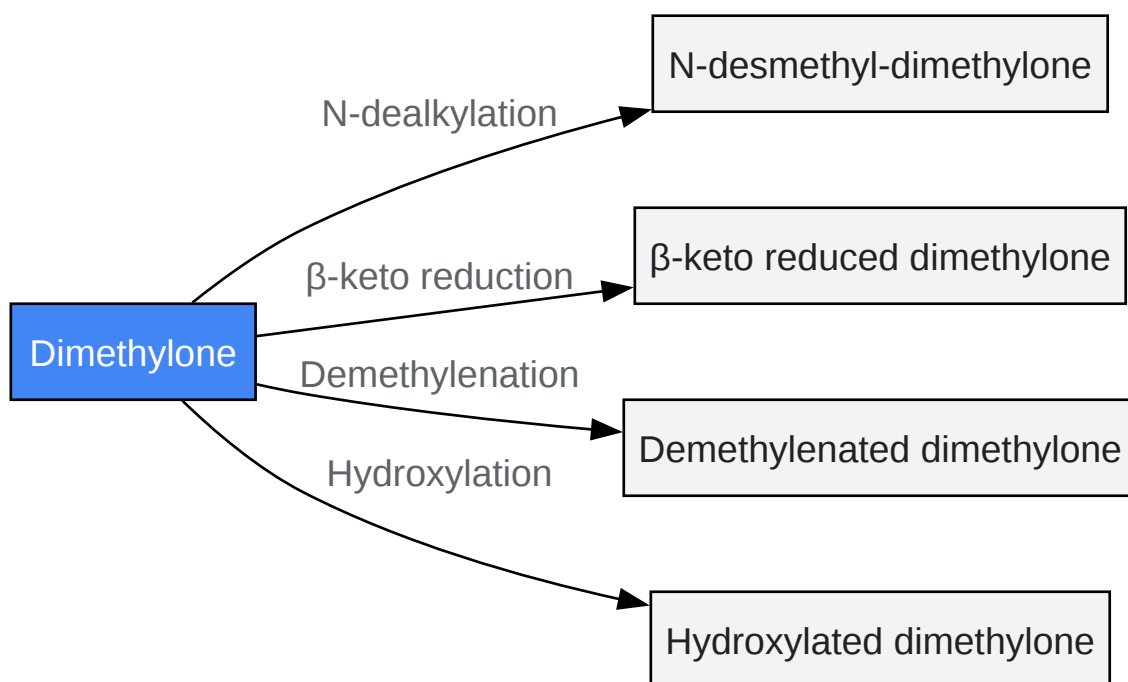
Note: The specific collision energies and cone voltages should be optimized for the instrument in use. The product ions are suggested based on common fragmentation patterns of cathinones.

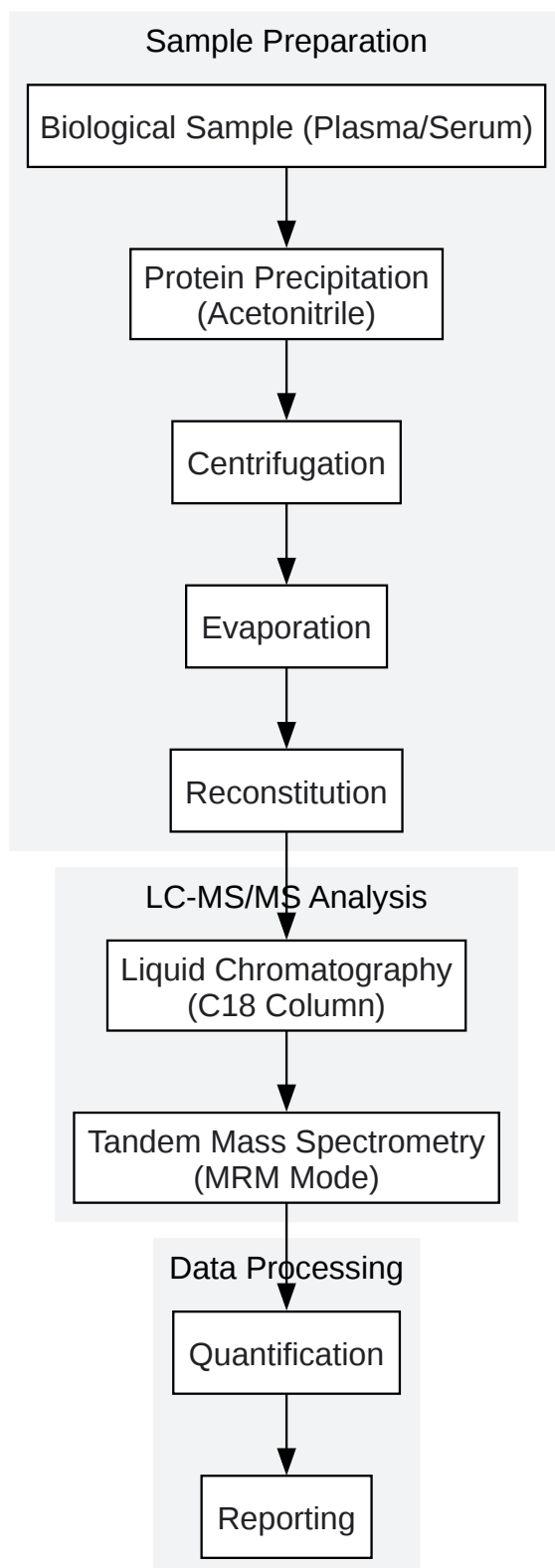
Metabolic Pathway of Dimethylone

The metabolism of **Dimethylone** involves several key enzymatic reactions, primarily occurring in the liver. The major metabolic pathways include:

- N-dealkylation: Removal of one of the methyl groups from the nitrogen atom.
- β-keto reduction: Reduction of the ketone group to a hydroxyl group.
- Demethylenation: Opening of the methylenedioxy ring structure.
- Hydroxylation: Addition of a hydroxyl group to the molecule.

These metabolic transformations result in the formation of various metabolites that can be detected and quantified using the described LC-MS/MS method.





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